molecular formula C33H29FN6O4S2 B11462344 N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide

Cat. No.: B11462344
M. Wt: 656.8 g/mol
InChI Key: BNLGYYXXWRPVCH-UHFFFAOYSA-N
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Description

N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-FLUOROBENZAMIDE is a complex organic compound with a unique structure that combines multiple functional groups, including a pyrazole, thiophene, triazole, and benzamide. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-FLUOROBENZAMIDE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the pyrazole and thiophene intermediates, followed by their coupling with the triazole and benzamide moieties. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and pyrazole rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The carbonyl groups in the benzamide moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reaction pathway chosen.

Scientific Research Applications

N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-FLUOROBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-FLUOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-FLUOROBENZAMIDE include other pyrazole, thiophene, and triazole derivatives. These compounds may share similar chemical properties but differ in their specific functional groups and overall structure, leading to unique biological and chemical activities. Examples of similar compounds include:

  • Pyrazole derivatives
  • Thiophene derivatives
  • Triazole derivatives

Each of these compounds has its own unique set of properties and applications, making N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-FLUOROBENZAMIDE a distinct and valuable compound in scientific research.

Properties

Molecular Formula

C33H29FN6O4S2

Molecular Weight

656.8 g/mol

IUPAC Name

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide

InChI

InChI=1S/C33H29FN6O4S2/c1-43-27-15-8-13-23(31(27)44-2)26-18-25(28-16-9-17-45-28)38-40(26)30(41)20-46-33-37-36-29(39(33)21-10-4-3-5-11-21)19-35-32(42)22-12-6-7-14-24(22)34/h3-17,26H,18-20H2,1-2H3,(H,35,42)

InChI Key

BNLGYYXXWRPVCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=CC=C5F)C6=CC=CS6

Origin of Product

United States

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